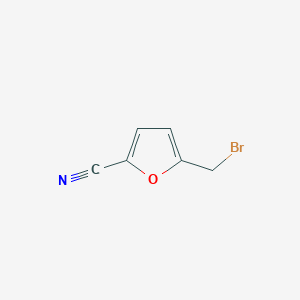

5-(Bromomethyl)furan-2-carbonitrile

Übersicht

Beschreibung

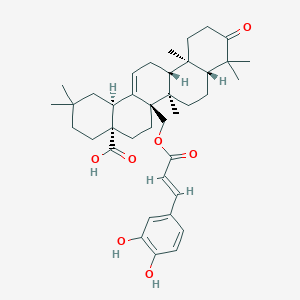

5-(Bromomethyl)furan-2-carbonitrile is a compound that is part of a broader class of furan derivatives. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of furan derivatives, such as 5-(bromomethylene)furan-2(5H)-ones, can be achieved starting from commercially available maleic anhydrides. A key step in the synthesis involves a debrominative decarboxylation or a bromodecarboxylation reaction . Another approach for synthesizing related compounds involves the Diels-Alder reaction followed by the Wittig reaction, and subsequent bromodecarboxylation, where bromine is generated in-situ from lithium bromide and sodium periodate .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as a heteroatom. The presence of substituents such as bromomethyl and carbonitrile groups can significantly influence the reactivity and physical properties of these molecules.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, they can interfere with microbial communication and biofilm formation, as investigated in the case of Staphylococcus epidermidis . Additionally, cyanation reactions of bromomethyl furans can yield a range of products, including unusual substitution products due to the reactivity of the activated methylene group . Furthermore, furan derivatives can react with primary amines to afford amino-derivatives through cine-substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block results in materials with specific molecular weights and physical properties, which are affected by the number of methylene units in the dicarboxylic segments . The radiochemical purity and specific activity of labelled furanones, such as those used in quorum sensing inhibition studies, are also critical properties that are carefully characterized .

Wissenschaftliche Forschungsanwendungen

1. Electrochemical and Spectroelectrochemical Properties

5-(Bromomethyl)furan-2-carbonitrile derivatives have been studied for their electrochemical and spectroelectrochemical properties. For instance, new 2,5-di(thiophen-2-yl)furan-3-carbonitriles have been synthesized and their copolymers with EDOT investigated for potential electrochromic device (ECD) applications. These materials show distinct electrochromic properties, stability, fast response time, and good optical contrast, making them candidates for ECD applications (Abaci, Ustalar, Yılmaz, & Guney, 2016).

2. Synthesis of Bisphosphorylated Furans

Another application involves the synthesis of 2-substituted 3,4-bis(diethoxyphosphorylmethyl)furans. Bromination of specific furan-carbonitriles followed by phosphorylation via the Arbuzov reaction yields these furans. This synthesis plays a role in the development of bisphosphorylated 2-furoic acid and its derivatives (Pevzner, 2015).

3. Synthesis of Organic Compounds

The compound also contributes to the synthesis of various organic compounds such as 3-amino-thieno[2,3-b]furans and 3-amino-thieno[3,2-b]furans, derived from reactions involving 2-hydroxy-thiophene-3-carbonitriles and α-bromocarbonyl compounds. These syntheses are critical for exploring new organic structures and their potential applications (Gewald & Bellmann, 1983).

4. Preparation of Biobased Polyesters

5-(Bromomethyl)furan-2-carbonitrile derivatives are also used in enzymatic polymerization to create novel biobased polyesters. These materials are synthesized using diacid ethyl esters and have applications in the development of sustainable materials (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).

5. Photochemical Studies

The compound is involved in photochemical studies. For example, primary photoproducts of furan-2-carbonitrile have been investigated to understand the intermediate species in photochemical reactions (Hiraoka, 1971).

6. Synthesis of Novel Antiprotozoal Agents

Its derivatives have been utilized in the synthesis of novel dicationic imidazo[1,2-a]pyridines, which show promising antiprotozoal activity. These compounds have been synthesized through a series of reactions starting with bromination of 2-acetylfuran (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Safety And Hazards

Zukünftige Richtungen

Furan compounds, including 5-(Bromomethyl)furan-2-carbonitrile, have potential applications in various fields. For instance, they can be economically synthesized from biomass via furan platform chemicals (FPCs), offering a sustainable alternative to traditional resources such as crude oil . This represents a significant shift in the chemical industry towards more environmentally friendly practices .

Eigenschaften

IUPAC Name |

5-(bromomethyl)furan-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWXGDBFGWSFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)furan-2-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

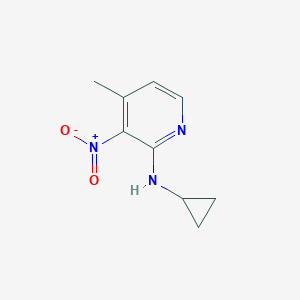

![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)

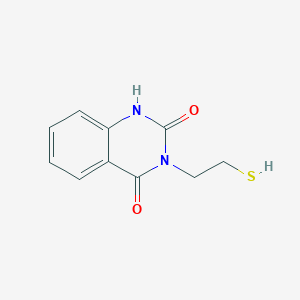

![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)

![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)

![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)